molecular formula C10H11BrN2O B1406023 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide CAS No. 1517751-02-8

3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide

Cat. No.: B1406023
CAS No.: 1517751-02-8
M. Wt: 255.11 g/mol
InChI Key: OCAOXMQGZHVZMY-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with an amino group at the 3-position, a bromine atom at the 5-position, and an allyl (prop-2-en-1-yl) group on the amide nitrogen. This compound belongs to a class of bioactive molecules where the benzamide scaffold is frequently modified to tune pharmacological or material properties.

Properties

IUPAC Name

3-amino-5-bromo-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAOXMQGZHVZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide typically involves the following steps:

    Bromination: The starting material, 3-amino-benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5th position.

    Alkylation: The brominated intermediate is then subjected to alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino and prop-2-en-1-yl groups can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound -NH₂ (3-position), -Br (5-position), allyl amide C₁₀H₁₀BrN₂O Potential bioactive scaffold; allyl for click chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH₃ (3-position), hydroxyl-tertiary alkyl amide C₁₁H₁₅NO₂ N,O-bidentate ligand for metal catalysis
AH-7921 (Dichlorinated benzamide derivative) 3,4-diCl, cyclohexylmethyl amide, N,N-dimethylamino C₁₆H₂₂Cl₂N₂O μ-opioid receptor agonist
5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide -Br (5-position), chloro-hydroxyindole substituent C₁₇H₁₃BrClN₃O₃ Anticancer/antimicrobial candidate
Sulpiride (Benzamide neuroleptic) -OCH₂CH₂SO₂NH₂ (5-position), methoxy substituents C₁₅H₂₃N₃O₄S Antipsychotic (D₂/D₃ receptor antagonist)

Key Observations:

Halogenation Effects : Bromine in the 5-position (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to chloro derivatives like AH-7921. However, chloro substituents in AH-7921 contribute to higher lipophilicity and opioid receptor binding .

Bioactivity: Sulpiride’s sulfonamide side chain confers specificity for dopamine receptors, whereas the target compound’s amino and allyl groups may favor kinase inhibition or enzyme modulation .

Biological Activity

Overview

3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide is an organic compound categorized as a benzamide. Its structure includes a bromine atom at the 5th position and an amino group at the 3rd position on the benzene ring, along with a prop-2-en-1-yl group attached to the nitrogen atom of the amide. This unique configuration makes it a subject of interest in various biological and medicinal research fields.

The biological activity of this compound is primarily attributed to its interactions with enzymes and cellular pathways:

  • Target Enzymes : Although specific targets are not fully elucidated, it is known to interact with serine/threonine-protein kinases, which play crucial roles in cell proliferation, differentiation, and apoptosis.
  • Binding Interactions : The compound binds to active sites of target enzymes through halogen and hydrogen bonding, which can lead to either inhibition or activation of enzymatic activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Experimental Results

  • Cell Proliferation Studies : In laboratory settings, varying dosages of the compound demonstrated effects on cell proliferation. Lower doses were associated with enhanced metabolic efficiency and cell growth, while higher doses may exhibit cytotoxic effects.
  • Enzyme Interaction Studies : The compound has been shown to influence key metabolic enzymes involved in glycolysis and the tricarboxylic acid cycle, suggesting a role in metabolic regulation.
  • Stability and Degradation : The compound exhibited good stability under standard laboratory conditions. Minimal degradation was observed over extended periods, indicating potential for long-term applications.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparative table is presented below:

Compound Biological Activity Target Enzyme/Pathway EC50 (μM)
This compoundAntimicrobial, AnticancerSerine/threonine-protein kinasesNot specified
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideInhibitor of FGFR1FGFR1< 50
Biaryl scaffold variantsCytotoxicity against NSCLC cellsVarious kinases< 90

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide
Reactant of Route 2
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3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide

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